molecular formula C16H19NO2S B1350747 Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 350990-43-1

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No. B1350747
CAS RN: 350990-43-1
M. Wt: 289.4 g/mol
InChI Key: AQDGISUUBAMRPQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate, also known as Ethyl-2-APT, is an organic compound with a molecular formula of C14H17NO2S. It is a colorless solid that is insoluble in water and soluble in organic solvents. It has been used in various scientific research applications, including in vivo and in vitro studies. Its mechanism of action and biological activity have been studied in detail, and its biochemical and physiological effects have been investigated.

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of scientific research into Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate revolves around its synthesis and subsequent structural characterization. Studies have demonstrated the synthesis of this compound through various chemical reactions, highlighting the importance of understanding its molecular structure for further applications. One significant study focused on the synthesis, characterization, and crystal structure of a related azo-Schiff base derived from Ethyl 2-amino-thiophene derivatives, showcasing the compound's crystalline properties and confirming its planar geometric structure through X-ray diffraction analysis (Menati et al., 2020). Such research is pivotal for the development of further chemical studies and potential applications in various fields, including pharmaceuticals and materials science.

Antimicrobial Activity

Research on the derivatives of Ethyl 2-amino-thiophenes has also explored their potential antimicrobial activity. A study synthesized novel 2-aminothiophene derivatives and evaluated their antimicrobial effectiveness, finding significant biological activities such as antimicrobial and antifungal properties (Prasad et al., 2017). This highlights the compound's potential as a starting point for the development of new antimicrobial agents, which could contribute to the fight against resistant bacterial and fungal strains.

Anticancer Potential

Further extending the scope of research, some derivatives of Ethyl 2-amino-thiophenes have been explored for their anticancer potential. The structural versatility of these compounds allows for the synthesis of various derivatives with potential anti-proliferative activity against different cancer cell lines. For instance, certain thiophene derivatives have been evaluated for their anticancer activities, showing promising results against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb et al., 2016). This area of research is crucial for the development of new, targeted cancer therapies.

Methodological Advances in Synthesis

In addition to biological applications, the compound has been a focus of methodological studies aimed at improving synthetic routes for thiophene derivatives. For example, a facile four-component Gewald reaction has been described, facilitating the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting the advancements in synthetic chemistry techniques that allow for more efficient and environmentally friendly production methods (Abaee & Cheraghi, 2013).

properties

IUPAC Name

ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-5-11-6-8-12(9-7-11)13-10-20-15(17)14(13)16(18)19-4-2/h6-10H,3-5,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDGISUUBAMRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396525
Record name ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350990-43-1
Record name ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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